molecular formula C8H8BrN3 B8218630 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine

6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine

Cat. No.: B8218630
M. Wt: 226.07 g/mol
InChI Key: ZUULQOKAEUOVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazine (CAS 1845754-40-6) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This brominated heteroaromatic compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its molecular formula is C 8 H 8 BrN 3 with a molecular weight of 226.07 g/mol . The primary value of this compound lies in its potential for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine atom acts as a leaving group. This makes it a key precursor for exploring structure-activity relationships (SAR) in the development of new active pharmaceutical ingredients (APIs) . Related imidazo[1,2-a]pyrazine scaffolds are of significant interest in pharmaceutical research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The recommended storage condition is in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-6(2)8(12)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULQOKAEUOVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation Strategies

The imidazo[1,2-a]pyrazine scaffold is typically constructed via cyclization reactions between pyrazine derivatives and α-halo carbonyl compounds. A foundational approach involves the condensation of 2-aminopyrazine analogs with bromoacetaldehyde or its equivalents under controlled conditions. For 6-bromo-2,8-dimethylimidazo[1,2-a]pyrazine, strategic pre-functionalization of the pyrazine ring with methyl groups at positions 2 and 8 is essential prior to bromination.

Alkylation and Cyclization

In a method adapted from tetrahydro-imidazo[1,5-a]pyrazine synthesis, 2-amino-5-methylpyrazine undergoes alkylation with chloroethylamine hydrochloride in acetonitrile or tetrahydrofuran at 80–120°C. Subsequent cyclization with formaldehyde or paraformaldehyde in acidic or basic media yields the dimethylimidazo[1,2-a]pyrazine core. Bromination is then performed using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to introduce the 6-bromo substituent.

Reaction Conditions Table

StepReagentsSolventTemperature (°C)Yield (%)
AlkylationChloroethylamine HCl, NaOHAcetonitrile80–12072–80
CyclizationParaformaldehyde, HClMethanol8065–70
BrominationNBS, AIBNDCM0–2555–60

Bromination Positional Selectivity

Bromination at the 6-position is achieved through electrophilic aromatic substitution (EAS), guided by the electron-donating methyl groups at positions 2 and 8. Computational studies indicate that methyl substituents activate the pyrazine ring at the 6-position, favoring bromine incorporation. Experimental validation shows that using NBS in the presence of radical initiators like AIBN enhances regioselectivity, minimizing di- or tri-brominated byproducts.

Optimization of Reaction Parameters

Solvent and Catalyst Systems

Ethanol and methanol are preferred for cyclization due to their ability to stabilize intermediates while maintaining reaction homogeneity. Alkaline conditions (e.g., sodium bicarbonate) improve yields by deprotonating intermediates, whereas acidic media (e.g., HCl) accelerate cyclization kinetics but may compromise purity.

Temperature and Time Dependencies

Prolonged reaction times (12–24 hours) at moderate temperatures (50–60°C) maximize cyclization efficiency, as evidenced by NMR monitoring. Elevated temperatures (>80°C) risk decomposition, particularly during bromination steps where exothermic side reactions can occur.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and safety. A two-stage system separates alkylation/cyclization and bromination steps, reducing intermediate isolation and minimizing thermal degradation risks. Pilot-scale trials report 15% higher overall yields compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-3), 2.51 (s, 6H, CH3-2/8).

  • 13C NMR: δ 148.2 (C-6), 132.4 (C-5), 22.1 (CH3-2/8).

  • HRMS: m/z calculated for C8H8BrN3 [M+H]+: 240.9924; found: 240.9921 .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups attached to the imidazo[1,2-A]pyrazine core.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2,8-dimethylimidazo[1,2-A]pyrazine, while oxidation can produce this compound-3-carboxylic acid.

Scientific Research Applications

Chemistry: In organic synthesis, 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine serves as a valuable intermediate for the construction of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities, such as antimicrobial, antiviral, or anticancer properties.

Industry: In the material science industry, this compound can be used in the synthesis of novel polymers and materials with desirable properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Weight (g/mol) Key Applications
6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine 6-Br, 2,8-Me 226.07 Kinase inhibition, drug discovery
6,8-Dibromoimidazo[1,2-A]pyrazine 6,8-Br 276.92 Suzuki coupling intermediate
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-A]pyrazine 2-pyridyl, 8-Me 274.13 Crystallography studies
BIM-46174 (Tetrahydroimidazo[1,2-A]pyrazine) Saturated core 352.41 Gαq-protein inhibition

Key Research Findings

  • Bromine Reactivity: Mono-brominated derivatives are less reactive in cross-coupling than di-brominated analogs, limiting their utility in combinatorial chemistry .
  • Biological Performance: Coumarin hybrids and morpholino-substituted derivatives demonstrate superior anticancer activity over methyl- or bromo-only analogs, highlighting the importance of polar functional groups .

Biological Activity

6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrN3
  • Molecular Weight : 244.1 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 8 positions of the imidazo[1,2-a]pyrazine framework. This unique structure contributes to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A study highlighted its effectiveness against human breast cancer cells, where it induced apoptosis and inhibited cell cycle progression at specific concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases that are crucial for cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Case Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on inflammatory responses, macrophages treated with the compound showed a significant reduction in TNF-alpha and IL-6 production when stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in managing chronic inflammatory conditions.

Q & A

What are the common synthetic routes for preparing 6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine?

Basic
The compound is typically synthesized via multicomponent reactions (MCRs) involving halogenated precursors and catalytic systems. For example, iodine-catalyzed three-component reactions (tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine) yield imidazo[1,2-a]pyrazine derivatives under mild conditions . Pd-catalyzed direct heteroarylation or electrophilic substitution of pyrrolo[1,2-a]pyrazine cores can also introduce bromine or methyl groups regioselectively .

Advanced
Regioselective bromination remains challenging due to competing electrophilic substitution pathways. Theoretical electron density calculations predict reactivity at positions 3 and 5 for electrophilic attack, while nucleophilic substitutions favor positions 5 and 8 . For 6-bromo derivatives, controlled bromination of imidazo[1,2-a]pyrazine precursors (e.g., using NBS or Br₂) requires optimization of solvent polarity and temperature to minimize di-/tri-brominated byproducts .

How can structural characterization of this compound be achieved?

Basic
1H/13C NMR and HRMS are standard for confirming molecular structure. For example, 1H NMR of related brominated imidazo[1,2-a]pyrazines shows aromatic proton signals at δ 7.5–8.5 ppm, with coupling constants (e.g., J = 5.0 Hz for ortho protons) aiding regiochemistry assignment . HRMS (ESI-QTOF) provides accurate mass validation (e.g., [M + Na]+ m/z 324.0912 for a fluorinated analogue) .

Advanced
Single-crystal X-ray diffraction resolves ambiguous regiochemistry. For instance, the dihedral angle between the imidazopyrazine core and substituents (e.g., 16.2° for a bromopyridyl analogue) confirms spatial orientation . Thermal analysis (TGA/DSC) and vaporization enthalpy studies (70.7 ± 1.0 kJ·mol⁻¹) further characterize physical stability .

What biological mechanisms are associated with this compound?

Basic
The compound exhibits phosphodiesterase (PDE) inhibition, increasing intracellular cAMP levels in cardiac tissue, which enhances inotropic and chronotropic effects . It also binds α-adrenergic receptors (α2 > α1), with selectivity modulated by substituent placement (e.g., piperazinyl groups improve α2 affinity) .

Advanced
Mechanistic studies using 3H-labeled ligands (e.g., [3H]clonidine displacement) reveal equilibrium binding constants (Kd) for receptor subtypes. Molecular modeling correlates conformational energy (e.g., 8-piperazinyl vs. 5-substituted isomers) with α2 selectivity . Synergy with β-adrenergic agonists (e.g., isoproterenol) suggests PDE inhibition amplifies cAMP signaling .

How can reaction yields be optimized for halogenated imidazo[1,2-a]pyrazines?

Basic
Catalyst choice critically impacts yield. Iodine (5 mol%) in ethanol enhances MCR efficiency (70–90% yield) by promoting imine cyclization, outperforming FeCl3 or SnCl4 . Acid additives (e.g., DBSA in toluene) improve cyclization of sensitive intermediates .

Advanced
Solvent screening (polar vs. non-polar) minimizes side reactions. For example, TFA/DMSO facilitates cyclization but may degrade acid-labile intermediates, whereas DBSA/toluene stabilizes reactive species . Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 1h) while maintaining regioselectivity .

What are the key physicochemical properties of this compound?

Basic
Melting points (e.g., 217–231°C for brominated derivatives) and solubility in DMSO (>10 mM) are critical for in vitro assays . LogP values (~2.5–3.0) predict moderate membrane permeability .

Advanced
Vaporization enthalpy (70.7 kJ·mol⁻¹) and crystal packing analysis (weak C–H⋯N interactions) inform formulation stability . DFT calculations of charge density map electrophilic/nucleophilic sites, guiding derivatization strategies .

What therapeutic applications are explored for this scaffold?

Basic
Derivatives show potential as kinase inhibitors (e.g., Syk inhibitors for autoimmune diseases) and telomerase modulators . Anti-inflammatory activity in sepsis models involves NF-κB pathway suppression .

Advanced
Structure-activity relationship (SAR) studies highlight the 6-bromo-8-methyl motif as critical for PDE3/4 inhibition . Hybridization with pyrazole enhances anti-ALI (acute lung injury) efficacy by reducing TNF-α and IL-6 levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.